2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

Lipophilicity Physicochemical profiling Drug-likeness

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one (PubChem CID 2032737; ChemDiv ID 7377-5338) is a fully synthetic quinazoline–pyrimidinone hybrid with molecular formula C21H27N5O2 and molecular weight 381.48 g·mol⁻¹. It belongs to a class of 2-(quinazolin-2-ylamino)pyrimidin-4(3H)-one derivatives that feature a 6-ethoxy-4-methylquinazoline moiety linked via an amino bridge to a 6-methyl-5-pentylpyrimidin-4(3H)-one core.

Molecular Formula C21H27N5O2
Molecular Weight 381.5 g/mol
Cat. No. B11569718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
Molecular FormulaC21H27N5O2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OCC)C)C
InChIInChI=1S/C21H27N5O2/c1-5-7-8-9-16-13(3)22-21(25-19(16)27)26-20-23-14(4)17-12-15(28-6-2)10-11-18(17)24-20/h10-12H,5-9H2,1-4H3,(H2,22,23,24,25,26,27)
InChIKeyLYUIJQOYVJGCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one: Physicochemical Profile and Screening Provenance


2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one (PubChem CID 2032737; ChemDiv ID 7377-5338) is a fully synthetic quinazoline–pyrimidinone hybrid with molecular formula C21H27N5O2 and molecular weight 381.48 g·mol⁻¹ [1]. It belongs to a class of 2-(quinazolin-2-ylamino)pyrimidin-4(3H)-one derivatives that feature a 6-ethoxy-4-methylquinazoline moiety linked via an amino bridge to a 6-methyl-5-pentylpyrimidin-4(3H)-one core . The compound is listed in the ChemDiv screening catalogue and is available in milligram quantities for research procurement; it is achiral, has a calculated logP of 4.9958, and presents 6 hydrogen-bond acceptors and 2 hydrogen-bond donors . Public bioactivity annotation is currently absent: the ZINC database (ZINC20286292) records 'no known activity for this compound' against ChEMBL 20, and no clinical trial involvement has been detected [2]. Consequently, its differentiation case rests predominantly on computationally derived physicochemical properties that distinguish it from close structural analogs sharing the same core scaffold.

Why In-Class Quinazoline–Pyrimidinone Analogs Cannot Be Assumed Interchangeable for 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one


Within the 2-(quinazolin-2-ylamino)pyrimidin-4(3H)-one chemotype, even single-atom or single-position variations produce large shifts in computationally predicted logP, logD, aqueous solubility (logSw), polar surface area (PSA), and hydrogen-bond acceptor count . These differences directly affect passive membrane permeability, aqueous solubility, and protein-binding promiscuity—parameters that govern screening performance in biochemical and cell-based assays [1]. The target compound's unique combination of a 6-ethoxy substituent on the quinazoline ring (versus 7-ethyl, 6-methoxy, 8-methoxy, or unsubstituted variants) and a 5-pentyl chain on the pyrimidinone ring creates a distinct physicochemical signature that cannot be replicated by any single commercially available analog . Additionally, quinazoline–pyrimidine hybrids in the same patent family have demonstrated target engagement with p97/VCP ATPase [2]; minor structural perturbations in this scaffold are known to abolish or drastically alter potency, reinforcing that generic substitution without matched analytical data is scientifically unsound. The quantitative evidence below provides measurable differentiation dimensions to support procurement decisions.

Quantitative Differentiation Evidence: 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one Versus Closest Analogs


Lipophilicity Reduction Versus 7-Ethyl Analog: logP and logD Comparison

The target compound displays a calculated logP of 4.9958 and logD of 4.9434, compared with the 7-ethylquinazoline analog (2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one, ChemDiv Y020-1945) which exhibits a logP of 5.5808 and logD of 5.545 . This represents a reduction of 0.5850 logP units and 0.6016 logD units, placing the target compound closer to the generally accepted optimal oral drug-likeness range (logP 1–5) and reducing the risk of poor aqueous solubility and high non-specific binding commonly associated with excessively lipophilic screening compounds [1].

Lipophilicity Physicochemical profiling Drug-likeness

Enhanced Aqueous Solubility Prediction Versus 7-Ethyl Analog

The predicted aqueous solubility (logSw) for the target compound is –4.5372, compared with –5.2601 for the 7-ethylquinazoline analog (ChemDiv Y020-1945) . The difference of +0.7229 logSw units corresponds to an approximately 5.3-fold higher predicted molar solubility for the target compound. This improvement is attributable to the ethoxy oxygen at position 6 of the quinazoline ring, which contributes an additional hydrogen-bond acceptor (HBA count = 6 vs. 5 for the 7-ethyl analog) and increases the topological polar surface area (PSA = 71.33 Ų vs. 64.206 Ų) .

Aqueous solubility logSw Assay compatibility

Hydrogen-Bond Acceptor Topology Distinguishes Target from 4,7-Dimethyl and 6-Methoxy Analogs

The target compound bears a 6-ethoxy group (–OCH₂CH₃) on the quinazoline ring, which provides a conformationally flexible hydrogen-bond acceptor that is absent in the 4,7-dimethyl substituted analog 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one [1]. Unlike the 6-methoxy analog (–OCH₃), the ethoxy group introduces an additional rotatable bond and extends the oxygen atom further from the quinazoline plane, altering the spatial presentation of the HBA to potential target proteins . This distinguishes the target from both the methoxy variant (shorter, less flexible) and the dimethyl variant (no oxygen HBA at all), providing a rationale for selecting this compound when screening against targets with hydrogen-bonding requirements at this vector [2].

Hydrogen bonding Molecular recognition Structure–property relationships

Class-Level Evidence: Quinazoline–Pyrimidine Hybrids as p97/VCP ATPase Inhibitors

Patent US9062026B2 (Cleave Biosciences) establishes that fused pyrimidine and substituted quinazoline compounds bearing an amino-linked heterocycle at the 2-position are inhibitors of the AAA ATPase p97/VCP, a validated target in oncology and protein-homeostasis disorders [1]. A close structural relative of the target compound—2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one (BDBM41067)—has a reported IC₅₀ of 22,000 nM (22 µM) against the human 26S proteasome non-ATPase regulatory subunit 14 (p97-associated target) in a PubChem BioAssay (AID 602368) [2]. While this data point does not come from the target compound itself, it demonstrates that the 6-ethoxy-4-methylquinazolin-2-ylamino substructure is compatible with p97 pathway engagement. The 5-pentylpyrimidin-4(3H)-one core of the target compound represents a distinct chemotype from the dihydropyrimidinone in BDBM41067, and the absence of a 4-methoxyphenyl group may alter potency and selectivity [1][2].

p97/VCP ATPase inhibition Protein homeostasis Cancer

Transparency Notice: Absence of Direct Bioactivity Data for This Specific Compound

A search of the ZINC database (ZINC20286292), which aggregates activity annotations from ChEMBL 20, explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. PubChem CID 2032737 similarly lists no bioassay results [2]. This absence of direct biological data means that all differentiation claims above rest on physicochemical properties, structural inference from related analogs, and patent-class SAR—not on experimentally measured potency, selectivity, or ADME parameters for this specific molecule. Procurement decisions must weigh this evidence gap against the compound's unique structural features.

Data availability Screening compound Procurement risk assessment

Recommended Procurement and Application Scenarios for 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one


Kinase-Focused or p97/VCP Screening Library Expansion with Defined Physicochemical Diversity

The compound's calculated logP (4.9958) and logSw (–4.5372) position it within a tractable range for biochemical kinase and ATPase assays . Its 6-ethoxyquinazoline substructure is represented in the p97 inhibitor patent family (US9062026B2), making it a rational inclusion in p97/VCP-focused screening decks alongside analogs with known activity [1]. Procurement is recommended for screening laboratories seeking to diversify the quinazoline HBA vector space beyond methoxy and unsubstituted variants.

Structure–Activity Relationship (SAR) Expansion Around the Pyrimidinone Core

Because the 5-pentyl-6-methylpyrimidin-4(3H)-one core is distinct from the dihydropyrimidinone core of the only p97-active analog (BDBM41067, IC₅₀ = 22 µM), this compound is valuable for assessing whether the fully aromatic pyrimidinone core retains or improves target engagement [1][2]. Procurement of the target compound alongside the 7-ethyl, 6-methoxy, and unsubstituted quinazoline analogs enables a systematic four-compound SAR matrix examining the contribution of the 6-ethoxy group to both physicochemical properties and target potency.

Aqueous Solubility-Sensitive Assay Formats Requiring logSw > –5.0

For screening cascades that enforce a predicted solubility threshold (e.g., logSw ≥ –5.0 for biochemical assays at 30 µM nominal concentration), the target compound (logSw –4.5372) qualifies whereas the closest 7-ethyl analog (logSw –5.2601) does not . This makes the target compound the only candidate within this analog series that meets typical solubility filters for aqueous screening, reducing the need for DMSO co-solvent that can interfere with protein targets .

Computational Chemistry and Cheminformatics Model Training Sets

The compound's well-defined, single-source physicochemical parameters (logP, logD, logSw, PSA, HBA/HBD from ChemDiv) and the availability of matched data for close analogs make it suitable for inclusion in QSAR, machine learning, or free-energy perturbation (FEP) training datasets where accurate, consistent property measurements across a congeneric series are required . Its achiral nature and moderate molecular weight (381.48 Da) further simplify computational handling.

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